molecular formula C11H23ClO3S B13533297 4-(Heptyloxy)butane-1-sulfonyl chloride

4-(Heptyloxy)butane-1-sulfonyl chloride

Cat. No.: B13533297
M. Wt: 270.82 g/mol
InChI Key: OWPRNTJAPCXHPC-UHFFFAOYSA-N
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Description

4-(Heptyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a heptyloxy group attached to a butane backbone, which is further connected to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(heptyloxy)butanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Heptyloxy)butanol+Thionyl chloride4-(Heptyloxy)butane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(Heptyloxy)butanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(Heptyloxy)butanol+Thionyl chloride→4-(Heptyloxy)butane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for this purpose.

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution with amines.

    Sulfonic acids: Formed through hydrolysis.

    Sulfonyl hydrides: Formed through reduction

Scientific Research Applications

4-(Heptyloxy)butane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)butane-1-sulfonic acid: The hydrolyzed form of 4-(Heptyloxy)butane-1-sulfonyl chloride.

    4-(Heptyloxy)butane-1-sulfonamide: Formed through nucleophilic substitution with amines.

    4-(Heptyloxy)butane-1-sulfonyl hydride: Formed through reduction.

Uniqueness

This compound is unique due to its specific reactivity as a sulfonyl chloride, allowing it to participate in a wide range of chemical reactions. Its heptyloxy group provides additional hydrophobic character, which can influence the solubility and reactivity of the compound in various solvents .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

4-heptoxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-9-15-10-7-8-11-16(12,13)14/h2-11H2,1H3

InChI Key

OWPRNTJAPCXHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

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